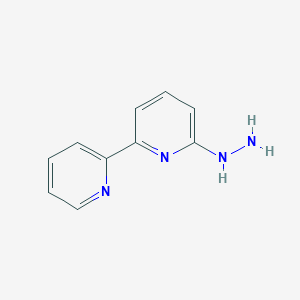

6'-Hydrazino-2,2'-bipyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N4 |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

(6-pyridin-2-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,11H2,(H,13,14) |

InChI-Schlüssel |

SXUWTNWCRGAKOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)NN |

Herkunft des Produkts |

United States |

Coordination Chemistry of 6 Hydrazino 2,2 Bipyridine Ligands and Their Metal Complexes

Ligand Design, Binding Modes, and Electronic Properties

The unique combination of a classic bidentate chelator (2,2'-bipyridine) with a hydrazino functional group in 6'-Hydrazino-2,2'-bipyridine imparts a rich and varied coordination chemistry. The interplay between these two components dictates the ligand's interaction with metal ions, leading to a range of binding modes and electronic behaviors.

Chelation Behavior of the Hydrazino-Bipyridine Moiety

The 2,2'-bipyridine (B1663995) (bpy) fragment of the ligand is a well-established chelating agent, typically coordinating to a metal center through its two nitrogen atoms in a bidentate fashion to form a stable five-membered ring. This N,N'-chelation is a dominant feature in the coordination chemistry of this compound.

The hydrazino group (-NHNH2) introduces additional donor sites, specifically the two nitrogen atoms of the hydrazine (B178648) unit. This allows for the possibility of the ligand acting as a tridentate or even a bridging ligand, connecting multiple metal centers. The coordination of the hydrazino group can occur through the terminal amino nitrogen or the nitrogen adjacent to the bipyridine ring. In many documented complexes, the hydrazino group's nitrogen atoms participate in coordination, leading to the formation of stable five- or six-membered chelate rings involving the metal center.

Furthermore, the hydrazino moiety can undergo condensation reactions with aldehydes or ketones to form hydrazone derivatives. These resulting Schiff base ligands exhibit expanded coordination possibilities, often acting as tridentate or tetradentate chelators and forming highly stable complexes with transition metals.

Influence of Substituents on Ligand Conformation and Metal Chelation

The introduction of substituents onto the bipyridine or hydrazino portions of the this compound framework can significantly alter the ligand's steric and electronic properties, thereby influencing its conformation and subsequent metal chelation.

Steric Effects: Bulky substituents placed at the 6- and 6'-positions of the bipyridine rings can impose considerable steric hindrance. This can prevent the close approach of the ligand to the metal center, potentially leading to distorted coordination geometries or even inhibiting complex formation altogether. For instance, the presence of a methyl group at the 6-position of a bipyridine ligand has been shown to introduce steric hindrance that restricts metal binding. researchgate.netnih.gov Conversely, substituents at the 4,4'- or 5,5'-positions are less likely to sterically interfere with coordination and are often used to modulate the electronic properties of the ligand. researchgate.net

Electronic Effects: The electronic nature of the substituents can tune the electron density on the donor atoms of the ligand, thereby affecting the strength of the metal-ligand bonds. Electron-donating groups (e.g., amino, methoxy) increase the basicity of the nitrogen atoms, generally leading to stronger coordination to metal ions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density on the donor atoms, which can weaken the metal-ligand interaction. These electronic modifications can also influence the redox potentials of the resulting metal complexes.

In a study of 6,6'-bis(N-methylhydrazine)-2,2'-bipyridine, a derivative of the parent ligand, the ligand was found to adopt a planar transoid configuration in its free state. Upon coordination to copper(II), it acts as a tetradentate ligand. researchgate.net

Thermodynamic Acidity Studies and Protonation States of Hydrazino-Bipyridines

The presence of multiple nitrogen atoms in this compound makes it a polybasic ligand, capable of accepting protons at different sites. Understanding the protonation states and the corresponding acidity constants (pKa values) is crucial for predicting the ligand's behavior in solution and its coordination propensity at a given pH.

The bipyridine nitrogen atoms and the hydrazino nitrogen atoms are all potential sites for protonation. The exact sequence of protonation depends on the relative basicity of these sites. For the parent 2,2'-bipyridine, the pKa value for the first protonation is approximately 4.3. nih.gov The introduction of the electron-donating hydrazino group is expected to increase the basicity of the bipyridine nitrogens.

Determining the pKa values of such ligands can be achieved through various experimental techniques, including potentiometric and spectrophotometric titrations. ijper.orgnih.govresearchgate.netnih.govwho.intdergipark.org.trnih.govmdpi.com These methods involve monitoring the change in pH or UV-visible absorbance of a solution of the ligand as a function of added acid or base. Computational methods are also employed to predict the stability of different protonated forms and their corresponding pKa values. at.uaanalis.com.my

Structural Elucidation of Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes of this compound and its derivatives. These studies provide invaluable information on coordination numbers, geometries, bond lengths, and bond angles, revealing the intricate ways in which the ligand interacts with different metal centers.

Mononuclear Complexes

In mononuclear complexes, a single metal ion is coordinated to one or more this compound ligands. The resulting coordination geometry is dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

A notable example is the mononuclear copper(II) complex of 6,6′-bis(N-methylhydrazine)-2,2′-bipyridine. In this complex, the copper(II) ion is six-coordinate with a distorted octahedral geometry. The tetradentate ligand provides four nitrogen donor atoms in the equatorial plane, with two perchlorate (B79767) anions occupying the axial positions. researchgate.net

Common coordination geometries for mononuclear complexes of bipyridine-type ligands include octahedral, square planar, and tetrahedral. nih.govnih.govwikipedia.org The specific geometry adopted is a consequence of the electronic configuration of the metal ion and the steric and electronic properties of the ligands.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| Cu(6,6′-bis(N-methylhydrazine)-2,2′-bipyridine)2 | Cu(II) | Six-coordinate octahedral | - | - | researchgate.net |

| [(tBuSiMe2O)2MoO2(2,2′-bipyridine)] | Mo(VI) | Distorted octahedral | Mo-N: 2.3508(18), 2.3523(18) | N1-Mo1-N2: 69.07(6) | nih.govnih.gov |

| [Fe(bpy)2Cl2][FeCl4] | Fe(III) | Octahedral cation | - | - | nih.gov |

Dinuclear and Polynuclear Architectures

The presence of multiple donor sites in the this compound ligand, particularly the bridging potential of the hydrazino or derivative hydrazone group, facilitates the formation of dinuclear and polynuclear complexes. In these structures, two or more metal centers are linked together by one or more bridging ligands.

The hydrazino group can bridge two metal centers in an end-on or side-on fashion. Similarly, hydrazone derivatives can utilize their multiple donor atoms to link metal ions, leading to the formation of discrete dimeric or trimeric species, or extended one-, two-, or three-dimensional coordination polymers.

The nature of the bridging ligand plays a crucial role in determining the distance and magnetic coupling between the metal centers in these polynuclear architectures. For instance, dinuclear copper(II) complexes with bridging hydroxo or azido (B1232118) ligands alongside bipyridine have been well-characterized. researchgate.net The design of the bridging ligand is a key strategy in tuning the properties of dinuclear and polynuclear complexes for applications in catalysis and materials science. rsc.org The formation of such multinuclear assemblies can also be influenced by other factors such as the choice of metal ion, counter-anion, and solvent.

| Complex | Bridging Ligand(s) | Metal-Metal Distance (Å) | Coordination Geometry of Metal Centers | Reference |

|---|---|---|---|---|

| [(bipy)(O3N)Cu(μ-OH)2Cu(NO3)(bipy)] | Hydroxo | - | - | researchgate.net |

| [(bipy)(O3N)Cu(μ-N3)2Cu(NO3)(bipy)] | Azido | - | - | researchgate.net |

| (PPh3Au)2(μ-bpy)2 | 2,2'-Bipyridine | 4.479(1) | Linear | rsc.org |

Macrocyclic Coordination Compounds via Template Synthesis

The synthesis of macrocyclic compounds often relies on the template effect, where a metal ion directs the stereochemical course of a reaction, leading to a cyclic product that would not form in its absence. The this compound scaffold and its derivatives are effective precursors for creating macrocyclic ligands through this method.

A notable example involves the use of 6,6′-dihydrazino-2,2′-bipyridyl, a closely related ligand, in template synthesis. When nickel(II) or cobalt(II) complexes of this ligand are treated with aqueous acetone (B3395972), a thirteen-membered macrocycle is formed rapidly and in high yield. The metal ion templates the reaction by holding the reactive terminal amine groups of the hydrazine moieties in a favorable position for condensation with acetone, leading to ring closure. This "Curtis type" macrocyclization occurs under remarkably mild conditions.

Similarly, peptides functionalized with bipyridine at the 5-position can fold into a macrocycle in the presence of a metal ion (like Fe²⁺ or Zn²⁺) and a free bipyridine derivative. nih.gov Further complexity can be introduced when the free bipyridine component itself contains a cyclized peptide formed through hydrazone formation, demonstrating a sophisticated use of template-directed self-assembly to create intricate quaternary structures. nih.gov The process highlights the versatility of combining metal coordination with reversible covalent bonding (hydrazone formation) to construct complex, artificial peptide-based macrocycles. nih.gov

| Precursor Ligand/Complex | Template Metal Ion | Reagents | Macrocyclic Product | Key Finding |

|---|---|---|---|---|

| Ni(II) or Co(II) complex of 6,6′-dihydrazino-2,2′-bipyridyl | Ni(II), Co(II) | Aqueous Acetone | Thirteen-membered macrocycle | Quantitative formation of a Curtis-type macrocycle under very mild conditions. |

| Peptide with 5-position bipyridine ligand | Fe(II), Zn(II) | Free bipyridine derivative (can be functionalized with a hydrazone-cyclized peptide) | Folded peptide macrocycle | Demonstrates controlled formation of complex quaternary structures via metal-mediated folding and hydrazone chemistry. nih.gov |

Analysis of Coordination Geometries and Stereochemistry (e.g., Octahedral, Square Planar, Tetrahedral)

The coordination geometry of metal complexes containing hydrazino-bipyridine ligands is dictated by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved. stackexchange.com Bipyridine and its derivatives are classic bidentate ligands that most commonly form six-coordinate, octahedral complexes, especially in tris-ligand systems like [M(bipy)₃]ⁿ⁺. wikipedia.orgwikipedia.org

In the case of macrocyclic complexes derived from hydrazino-bipyridine precursors, steric constraints imposed by the cyclic structure can force the complex into a specific geometry. For instance, the thirteen-membered macrocycle formed via template synthesis with 6,6′-dihydrazino-2,2′-bipyridyl imposes significant steric hindrance, precluding the possibility of forming metal complexes unless the ligand adopts a square planar configuration. This geometry is particularly prevalent for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). wikipedia.orgyoutube.com

Octahedral geometry is the most common for transition metal complexes with bipyridine ligands. wikipedia.org For example, using 5,5'-diamino-2,2'-bipyridine, it is possible to create octahedral building blocks for larger supramolecular assemblies when three ligands chelate to a single metal center. cmu.edu Similarly, various pyridine (B92270) bis-hydrazone metal complexes have been shown to exhibit octahedral configurations. researchgate.net

While less common for bipyridine itself, tetrahedral geometry can be adopted by four-coordinate complexes, particularly when large, bulky ligands are involved, which would cause significant steric crowding in a square planar arrangement. youtube.comlibretexts.org The use of 5,5'-diamino-2,2'-bipyridine has also been proposed for creating tetrahedral building blocks in supramolecular chemistry. cmu.edu

Electronic and Redox Properties of Hydrazino-Bipyridine Metal Complexes

The electronic properties of metal complexes containing hydrazino-bipyridine ligands are characterized by various charge transfer transitions, which are fundamental to their applications in areas like photocatalysis and light-harvesting. nih.gov

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal-to-Ligand Charge Transfer (MLCT) is a dominant electronic transition in bipyridine complexes, responsible for their intense absorption in the visible spectrum. wikipedia.org This process involves the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. nih.gov In ruthenium(II) and iron(II) polypyridyl complexes, this excitation typically populates a singlet MLCT (¹MLCT) state, which rapidly undergoes intersystem crossing to a triplet MLCT (³MLCT) state. nih.gov

The energy and lifetime of these MLCT states can be significantly altered by modifying the ligands. For instance, in the chemical series [Fe(bpy)N(CN)₆₋₂N]²ⁿ⁻⁴ (where N=1-3), substituting bipyridine (bpy) ligands with cyanide (CN⁻) ligands drastically changes the relaxation pathways and extends the MLCT excited state lifetime from femtoseconds to picoseconds. nih.gov The characterization of these transitions is often performed using femtosecond resolution UV-visible spectroscopy, where the appearance of an absorption band associated with the 2,2′-bipyridine radical anion serves as a clear marker for the MLCT state. nih.gov

| Complex | Transition Type | Key Spectroscopic Feature | Significance |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | ¹MLCT → ³MLCT | Intense visible absorption; transient absorption of bpy radical anion. nih.govnih.gov | Prototypical example of MLCT, crucial for photocatalysis and light-harvesting applications. nih.gov |

| [Fe(bpy)₂(CN)₂] | ¹MLCT → ³MLCT → ⁵MC | Ultrafast decay of MLCT state (120 ± 30 fs). nih.gov | Demonstrates how ligand modification (adding CN⁻) alters excited-state dynamics compared to [Fe(bpy)₃]²⁺. nih.gov |

| Re(I) complex with p-conjugated bipyridine | MLCT mixed with intraligand π-π* | Absorption maxima at 314 nm and 378 nm. cmu.edu | Shows mixing of MLCT and intraligand states, complicating the electronic spectrum. cmu.edu |

Investigation of Ligand-to-Ligand Charge Transfer (LLCT) Processes

While MLCT is common, the presence of a hydrazino- or hydrazido- group alongside a bipyridine ligand can introduce another type of electronic transition: Ligand-to-Ligand Charge Transfer (LLCT). This process involves the transfer of an electron from an orbital localized on one ligand to an orbital localized on another.

A clear example is found in a series of terminal hydrazido(2−) bipyridine complexes of titanium(IV). These complexes exhibit unusual blue or green colors, which arise from a low-energy transition in the visible spectrum. Through detailed absorption studies, this transition was identified as an LLCT process where electron density is transferred from the electron-rich hydrazido(2−) ligand to the π* orbitals of the bipyridine ligand. This type of transition is less common than MLCT but provides a powerful mechanism for tuning the optical properties of complexes.

Electrochemical Behavior and Redox Cycling in Coordination Environments

The 2,2'-bipyridine ligand is not merely a passive spectator in coordination complexes; it is redox-active, meaning it can accept and donate electrons during electrochemical processes. nih.gov This "redox non-innocence" allows bipyridine complexes to access multiple oxidation states, which is crucial for their use in catalysis and other redox-based applications. nih.govacs.org

The electrochemical behavior of these complexes is typically studied using cyclic voltammetry (CV), which can reveal the potentials of both metal-centered and ligand-centered redox events. wikipedia.org For many tris(bipy) complexes, the redox reactions are reversible one-electron processes. wikipedia.org

In iron bipyridine-diimine (BDI) complexes, an extensive electron-transfer series spanning five different oxidation states has been demonstrated. nih.govacs.org Spectroscopic and electrochemical studies show that while the iron center cycles between Fe(II) and Fe(III), the BDI ligand itself can cycle through four distinct oxidation states ([BDI]⁰ to [BDI]³⁻). nih.govacs.org Similarly, in zinc complexes, the bipyridine ligand can exist as a neutral molecule (bpy⁰), a monoradical anion (bpy•⁻), or a diamagnetic dianion (bpy²⁻), each of which can be structurally and spectroscopically characterized. nih.gov

The redox potentials can be tuned by the ligand environment. For example, in a series of ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, the electron-withdrawing carboxylic acid groups make the metal-based Ru(II)/Ru(III) oxidation more difficult (shifting the potential to more positive values), while ligand-based reductions are observed at negative potentials. rsc.org

| Complex Type | Technique | Redox Events Observed | Potential (V vs. ref) | Interpretation |

|---|---|---|---|---|

| Iron Bipyridine-Diimine (BDI) | Cyclic Voltammetry | Ligand-based reductions | E₁/₂ = -1.17, -1.33, -1.96 (vs Fc/Fc⁺) | Three consecutive one-electron reductions of the BDI ligand. nih.gov |

| Iron Bipyridine-Diimine (BDI) | Cyclic Voltammetry | Metal-based oxidation | E₁/₂ = 0.80 (vs Fc/Fc⁺) | Quasi-reversible Fe(II)/Fe(III) oxidation. acs.org |

| [Ru(H₂dcbpy)₃]Cl₂ in DMSO | Cyclic Voltammetry | Metal-based oxidation | E₁/₂ = 1.28 (vs Ag⁺/Ag) | Ru(II)/Ru(III) oxidation. rsc.org |

| [Ru(H₂dcbpy)₃]Cl₂ in DMSO | Cyclic Voltammetry | Ligand-based reduction | Epc = -1.57 (vs Ag⁺/Ag) | Irreversible reduction due to deprotonation of carboxylic acid groups. rsc.org |

Supramolecular Chemistry and Self Assembly of 6 Hydrazino 2,2 Bipyridine Derivatives

Engineering of Helical and Chiral Supramolecular Architectures

The design and synthesis of helical and chiral supramolecular structures have attracted considerable attention due to their potential applications in areas such as catalysis, molecular recognition, and materials science. The inherent chirality of these assemblies can be induced by the incorporation of chiral ligands or through spontaneous resolution during the self-assembly process. While specific studies on the use of 6'-Hydrazino-2,2'-bipyridine for inducing chirality are not extensively documented, the principles of using chiral bipyridine derivatives can be extrapolated.

The introduction of a chiral center, for instance by reacting the hydrazino group with a chiral ketone or aldehyde to form a chiral hydrazone, can impart chirality to the resulting supramolecular assembly. The stereochemistry of the chiral center on the ligand can direct the handedness of the resulting helical structures upon coordination with metal ions. This transfer of chirality from the molecular level to the supramolecular level is a fundamental concept in chiral supramolecular chemistry.

Furthermore, even in the absence of a chiral center on the ligand, the coordination of achiral bipyridine derivatives with metal ions can lead to the formation of helical structures. In such cases, the resulting assembly is often a racemic mixture of left-handed (M) and right-handed (P) helices. The hydrazino group in this compound can be functionalized with bulky substituents that can influence the steric interactions between ligands in the coordination sphere of a metal ion, potentially favoring the formation of one helical sense over the other, especially in the crystalline state.

| Chiral Induction Strategy | Description | Potential Outcome with this compound |

| Chiral Ligand | Incorporation of a stereogenic center into the ligand. | Reaction of the hydrazino group with a chiral carbonyl compound to form a chiral hydrazone, leading to the formation of enantiomerically pure helical structures. |

| Spontaneous Resolution | Formation of a racemic mixture of helices from achiral ligands. | Functionalization of the hydrazino group with bulky achiral groups may influence intermolecular interactions, leading to chiral resolution in the solid state. |

| Chiral Anion Templating | Use of a chiral counter-ion to direct the helicity of the assembly. | The positively charged metal complexes of this compound derivatives could be templated by a chiral anion to favor one helical conformation. |

Role of Non-Covalent Interactions in Crystal Packing and Assembly

Non-covalent interactions are the driving forces behind the self-assembly of molecules into well-defined supramolecular architectures. In the context of this compound derivatives, π–π stacking interactions and hydrogen bonding play a crucial role in determining the final structure and stability of the resulting assemblies.

The aromatic nature of the 2,2'-bipyridine (B1663995) core makes it highly susceptible to π–π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a significant factor in the packing of these molecules in the solid state. The presence of the hydrazino group and its derivatives can influence the geometry and strength of these interactions.

| Type of Interaction | Description | Typical Distance (Å) |

| π–π Stacking | Interaction between the electron clouds of aromatic rings. | 3.5 - 4.0 |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | 2.5 - 3.0 (H to ring centroid) |

The hydrazino group (-NHNH2) in this compound introduces both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This functionality significantly enhances the ability of these molecules to form extensive hydrogen bonding networks, which are fundamental in directing the self-assembly process and stabilizing the resulting supramolecular frameworks.

The N-H protons of the hydrazino group can form strong hydrogen bonds with suitable acceptors, such as counter-ions, solvent molecules, or the nitrogen atoms of adjacent bipyridine units. The lone pairs on the hydrazino nitrogens can also act as hydrogen bond acceptors. This versatility allows for the formation of a variety of hydrogen bonding motifs, including chains, sheets, and three-dimensional networks, which dictate the crystal packing of these compounds.

| Hydrogen Bond Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| N-H···N | Hydrazino N-H | Bipyridine N or Hydrazino N | Formation of chains and layers, linking individual molecules. |

| N-H···O | Hydrazino N-H | Solvent (e.g., H2O, DMF) or counter-ion (e.g., NO3-, ClO4-) | Stabilization of the crystal lattice and incorporation of guest molecules. |

| C-H···N | Bipyridine C-H | Hydrazino N or Bipyridine N | Weaker interactions that contribute to the overall packing efficiency. |

Construction of Metal-Organic Macrocycles (MOMs) and Networks

The directional bonding approach of coordination chemistry, where metal ions act as nodes and organic ligands as linkers, is a powerful strategy for the construction of discrete, well-defined supramolecular structures such as metal-organic macrocycles (MOMs). The this compound ligand and its derivatives are excellent candidates for the synthesis of MOMs due to their defined coordination vectors and the potential for post-assembly modification via the hydrazino group.

A notable example is the self-assembly of a pyrene-appended bipyridine hydrazone ligand with Cu(II) ions to form a hexanuclear paddlewheel metal-organic macrocycle with the formula [Cu6L6(NO3)6]. rsc.orgnih.gov In this structure, six ligands and six copper ions assemble into a discrete macrocyclic architecture. The formation of such a complex demonstrates the utility of hydrazone-functionalized bipyridines in creating intricate and aesthetically pleasing supramolecular structures. The hydrazone linkage provides a degree of flexibility and preorganization that can favor the formation of macrocyclic species over polymeric networks.

The size and shape of the resulting MOMs can be controlled by the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. The hydrazino group can be further functionalized to introduce additional binding sites or to tune the solubility and electronic properties of the macrocycle.

Hybrid Supramolecular Systems Incorporating Polyoxometalates

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that have attracted significant interest due to their diverse structures, redox activity, and catalytic properties. The integration of POMs into supramolecular systems through non-covalent interactions or covalent linkages with organic components, such as this compound derivatives, can lead to hybrid materials with synergistic properties.

While direct examples of hybrid systems involving this compound and POMs are not prevalent in the literature, the principles of their formation can be understood from related systems. Bipyridine-functionalized POMs have been synthesized and used to create catalyst-photosensitizer dyads. In these systems, the bipyridine unit can coordinate to a secondary metal center, creating a bridge between the POM and another functional unit.

The hydrazino group of this compound offers a reactive handle for the covalent attachment of the bipyridine ligand to a POM cluster. For instance, the hydrazino group could react with a POM that has been functionalized with an aldehyde or ketone group. Alternatively, the bipyridine unit could first be coordinated to a metal center, and the resulting complex could then be incorporated into a larger supramolecular assembly with a POM through electrostatic interactions or hydrogen bonding. The resulting hybrid materials could find applications in catalysis, photocatalysis, and materials science, combining the properties of the organic bipyridine unit with the unique features of the inorganic POM cluster.

Advanced Research Applications of 6 Hydrazino 2,2 Bipyridine in Catalysis and Sensing

Catalytic Activity of Hydrazino-Bipyridine Metal Complexes

The integration of the hydrazino moiety onto the classic 2,2'-bipyridine (B1663995) scaffold allows for the modulation of the electronic environment of a coordinated metal center and can introduce new reactive sites. This has led to the exploration of its metal complexes in various catalytic transformations.

Homogeneous Catalysis and Reaction Mechanisms

Metal complexes derived from hydrazone ligands, which are closely related to hydrazino-bipyridines, are recognized for their significant catalytic potential in various organic transformations. These complexes often function as efficient homogeneous catalysts, where the ligand structure plays a crucial role in determining catalytic activity and selectivity. The reaction between hydrazines and dicarbonyl compounds, for instance, has been studied to understand the mechanistic pathways that can be relevant to catalytic cycles.

In a related context, the catalytic effect of a copper(II)-2,2'-bipyridyl complex on the reaction between hydrazine (B178648) and hydrogen peroxide has been investigated, providing insights into the kinetics and mechanisms of reactions involving these fundamental components. The bipyridine unit serves to stabilize the metal ion in solution, while the hydrazine component can participate directly in the reaction, for example, through redox processes or by acting as a proton relay. The mode of bonding between hydrazone-type ligands and transition metals can occur in either an enolic or ketonic form, which influences the electronic structure and, consequently, the catalytic behavior of the resulting complex.

Water Oxidation and CO2 Reduction Catalysis (Contextual to Bipyridine)

While direct studies on 6'-hydrazino-2,2'-bipyridine for water oxidation and CO2 reduction are emerging, the broader class of bipyridine-containing metal complexes has been extensively investigated for these critical energy-related reactions. These studies provide a strong contextual basis for the potential applications of hydrazino-bipyridine derivatives.

Water Oxidation: Ruthenium-bipyridine complexes are among the most prominent catalysts for water oxidation, a key step in artificial photosynthesis. The catalytic mechanism often involves the formation of high-valent metal-oxo species. Research has shown that the rate of water oxidation can be dramatically enhanced by the presence of proton-accepting bases in the solution, which facilitate proton-coupled electron transfer (PCET) steps. The electronic properties of the bipyridine ligand, modified by substituents, can significantly impact the redox potentials and catalytic efficiency of the complex. For example, the cis-[Ru(bpy)2(H2O)2]2+ complex is a well-studied catalyst where the formation of a dimeric intermediate is believed to play a role in the oxygen evolution pathway.

CO2 Reduction: The electrochemical and photochemical reduction of carbon dioxide using metal-bipyridine complexes is a field of intense research aimed at converting CO2 into valuable fuels and chemical feedstocks. Rhenium(I) tricarbonyl bipyridine complexes, such as Re(bpy)(CO)3Cl, are benchmark catalysts that selectively reduce CO2 to carbon monoxide (CO). The mechanism typically involves the initial reduction of the complex at the bipyridine ligand, followed by coordination of CO2 to the reduced metal center. The catalytic activity can be tuned by modifying the bipyridine ligand with electron-donating or -withdrawing groups or by adding weak Brønsted acids to the system. Manganese and other 3d transition metals with bipyridine ligands are also being explored as more earth-abundant alternatives for CO2 reduction catalysis.

| Catalyst Type | Reaction | Key Features | Relevant Findings |

|---|---|---|---|

| Ruthenium-Bipyridine Complexes | Water Oxidation | Forms high-valent Ru-oxo species; activity influenced by ligand electronics. | Catalytic rates are significantly enhanced by buffer bases that facilitate proton-coupled electron transfer. |

| Rhenium-Bipyridine Complexes | CO2 Reduction | Highly selective for CO production; mechanism involves reduction at the bpy ligand. | Activity can be tuned by ligand substitution and the addition of proton sources. |

| Manganese-Bipyridine Complexes | CO2 Reduction | Earth-abundant alternative to Rhenium catalysts. | Efficiently converts CO2 to CO, with performance influenced by ligand substituents and weak acids. |

Metal-Ligand Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) is a crucial concept in modern catalysis where both the metal center and the ligand actively participate in bond activation and formation. The hydrazino group in this compound is well-suited to engage in MLC. The N-H protons can act as a proton shuttle, and the nitrogen lone pairs can participate in substrate binding or stabilization of transition states.

Research on related systems has demonstrated the generality of MLC in activating small molecules. For instance, complexes with ligands featuring appended Lewis acids show cooperative capture of hydrazine (N2H4), with the subsequent N-N bond scission being dependent on the identity of the metal. In other systems, the dearomatization and rearomatization of bipyridine-based pincer ligands is a key cooperative step in the catalytic dehydrogenation and hydrogenation reactions. For CO2 reduction, synergistic redox cooperativity between a metal (Mn or Re) and a redox-active ligand has been shown to lower the energy requirements for the catalytic cycle compared to traditional bipyridine complexes. The hydrazino group, with its potential for proton and electron transfer, could similarly cooperate with a metal center to facilitate challenging catalytic transformations.

Chemosensing and Molecular Recognition by Hydrazino-Bipyridine Probes

The ability of the this compound scaffold to selectively bind analytes and produce a measurable signal, such as a change in color or fluorescence, makes it an excellent platform for designing chemosensors. The bipyridine unit provides a well-defined coordination site for metal ions, while the hydrazino group offers a hydrogen-bonding and proton-donating site for anion recognition.

Selective Detection of Metal Cations

Hydrazone derivatives of bipyridine have been successfully developed as highly selective and sensitive fluorescent chemosensors for various metal cations. These sensors often operate on photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) mechanisms.

A pyrene-appended bipyridine hydrazone ligand, for example, functions as a rare "turn-on" fluorescent sensor for Copper(II) ions. In its free form, the fluorescence of the pyrene (B120774) unit is quenched. Upon selective binding of Cu2+, a hexanuclear metal-organic macrocycle is formed, which restricts intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence emission. This probe exhibits high selectivity for Cu2+ over a wide range of other biologically relevant metal ions at physiological pH. Similarly, other hydrazone-based chemosensors have been designed for the selective detection of ions like Zinc(II) and Cadmium(II), often leveraging aggregation-induced emission (AIE) properties of the metal-ligand complexes. The inherent sensitivity and selectivity of sensors containing hydrazine or hydrazone moieties make them highly desirable for detecting trace levels of metal ions in environmental and biological systems.

| Sensor Type | Target Ion(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Pyrene-appended bipyridine hydrazone | Cu2+ | Turn-on fluorescence upon complexation. | Not specified, but detects trace levels. |

| Hydrazone-based AIE sensor | Zn2+, Cd2+ | Aggregation-Induced Emission (AIE) of the metal complexes. | Not specified. |

| Dihydropyridine-based sensor | Cu2+, Fe3+ | Chelation-quenching fluorescence. | Not specified. |

Anion Sensing Mechanisms

The N-H protons of the hydrazino group in this compound are sufficiently acidic to act as hydrogen-bond donors for the recognition of anions. The sensing mechanism typically involves one of two pathways, depending on the basicity of the target anion.

Hydrogen Bonding: For weakly basic anions such as Cl⁻, Br⁻, and HSO₄⁻, the primary interaction is the formation of N-H···Anion hydrogen bonds. This interaction can perturb the electronic structure of the sensor molecule, leading to changes in its absorption or emission spectra. Ruthenium(II) bipyridine complexes containing N-H fragments have demonstrated this type of sensing, where the strength of the hydrogen bonding and the resulting spectroscopic response can be tuned by altering the acidity (pKa) of the N-H protons.

Deprotonation: For strongly basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻), the interaction often leads to the complete deprotonation of the N-H group. This proton transfer event causes a significant change in the electronic properties and conjugation of the sensor molecule, typically resulting in a dramatic color change (colorimetric sensing) or a large shift in the fluorescence signal. This deprotonation mechanism allows for highly sensitive and "naked-eye" detection of these anions. In some cases, an in situ-generated metal complex of the probe can serve as a secondary sensor for anions, where the anion displaces the metal or binds to it, causing a quenching of fluorescence.

Development of Probes for Small Organic Molecules (e.g., Hydrazine)

The hydrazine group is an electron-rich and reactive functional group, making it an ideal recognition and reaction site for the development of probes for small molecules. nih.gov Probes incorporating a hydrazine moiety, such as derivatives of this compound, can operate through various mechanisms. These probes are often designed as mechanism-based tools that report on the presence of specific analytes through covalent bond formation. nih.gov

The fundamental principle behind their operation is the inherent nucleophilicity of the hydrazine group, which can selectively react with electrophilic species or undergo oxidation-reduction reactions. For instance, a probe designed for the detection of hydrazine itself could function through a displacement reaction or a condensation reaction with an analyte, leading to a measurable change in an optical signal, such as fluorescence or a color change.

The versatility of hydrazine-based probes allows for their application in targeting multiple classes of molecules that exhibit functional electron deficiency. nih.gov The design of these probes often involves coupling the hydrazino-bipyridine core to a reporter molecule (e.g., a fluorophore). The reaction between the hydrazine group and the target analyte modulates the electronic properties of the system, thereby altering the output of the reporter. This targeted covalent labeling approach is a powerful strategy in the creation of highly selective and sensitive chemical sensors. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Sensing Mechanism | Based on the covalent reaction of the electron-rich hydrazine moiety with electrophilic or redox-active analytes. | nih.gov |

| Mode of Action | Often mechanism-based and active-site-directed, enabling high specificity. | nih.gov |

| Signal Transduction | Reaction with the analyte modulates the properties of a linked reporter group (e.g., fluorophore), causing a turn-on or turn-off signal. | nih.govmdpi.com |

| Applications | Detection of small organic molecules, enzyme activity profiling, and inhibitor discovery. | nih.gov |

Explorations in Bioimaging (Focus on sensing mechanism)

Derivatives of this compound have emerged as promising platforms for the development of fluorescent probes for bioimaging. The core strategy involves creating a molecule where the bipyridine-hydrazone unit acts as a selective binding site for a specific analyte, and this binding event triggers a change in the emission of an attached fluorophore. nih.govrsc.org

A prominent sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). In a typical CHEF-based probe, the bipyridine-hydrazone receptor is linked to a fluorophore. In its unbound state, the probe exhibits low or no fluorescence due to quenching processes. Upon binding to a target analyte, such as a metal ion, the chelation event restricts intramolecular motions and alters the electronic landscape of the fluorophore, leading to a significant "turn-on" fluorescence response. mdpi.com

For example, a pyrene-appended bipyridine hydrazone ligand was developed as a selective "turn-on" sensor for copper(II) ions. nih.govrsc.org In this system, the bipyridine and hydrazone components together form a specific binding pocket for Cu²⁺. The binding of Cu²⁺ induces the formation of a metal-organic macrocycle, which enhances the fluorescence of the pyrene units. nih.govrsc.org This probe demonstrated good cell permeability and low cytotoxicity, enabling the successful imaging of Cu²⁺ in living cells. nih.gov The key to this application is the high selectivity and sensitivity of the probe, which can function within the physiological pH range. nih.gov

The design of such probes requires careful selection of the fluorophore and the chelating unit to ensure high affinity and specificity for the target analyte. The ability to visualize the distribution and concentration of biologically important species within cells provides a powerful tool for understanding physiological and pathological processes. nih.govmdpi.com

Development of Advanced Materials Based on Hydrazino-Bipyridine Derivatives

Molecular Wires and Optoelectronic Devices

The 2,2'-bipyridine framework is a cornerstone in the construction of molecular wires and components for optoelectronic devices due to its exceptional ability to coordinate with metal ions and facilitate electron transport. rsc.org When integrated into larger systems, these metal-bipyridine complexes can form linear, wire-like structures capable of conducting charge over nanometer-scale distances. rsc.orgynu.edu.cn

The operating principle of these molecular wires relies on the electronic coupling between adjacent metal centers, bridged by the π-conjugated bipyridine ligands. This arrangement allows for efficient charge transfer or hopping between redox-active units along the wire. ynu.edu.cnbeilstein-journals.org The electronic and optoelectronic properties of these materials can be finely tuned by modifying the structure of the bipyridine ligand or changing the coordinated metal ion. nih.govacademie-sciences.fr

While direct research on this compound in this context is emerging, the hydrazine group offers a valuable chemical handle for anchoring these molecular wires to surfaces, such as gold electrodes, or for linking them to other molecular components. This functionalization is crucial for the integration of molecular wires into functional electronic devices. oejournal.org Ruthenium(II) and other transition metal complexes with bipyridine ligands have been successfully used in light-emitting devices (LEDs), where they act as the emissive layer. nih.gov The incorporation of these complexes into composite materials, for instance with nanoparticles, has been shown to enhance device performance by improving charge carrier mobility. nih.gov

| Component Type | Key Structural Feature | Functional Principle | Potential Application | Reference |

|---|---|---|---|---|

| Molecular Wire | Repeating metal-bipyridine units. | Electron hopping or tunneling between redox-active metal centers via π-conjugated ligands. | Nano-scale interconnects in molecular circuits. | rsc.orgynu.edu.cn |

| Optoelectronic Device | Metal-bipyridine complexes as an emissive or charge-transport layer. | Electroluminescence from metal-to-ligand charge transfer (MLCT) states. | Light-Emitting Diodes (LEDs), photovoltaic cells. | nih.govresearchgate.net |

| Molecular Switch | Bipyridine derivatives capable of reversible isomerization or redox state changes. | Switching between high and low conductance states upon external stimuli (light, voltage). | Data storage and molecular electronics. | oejournal.org |

Polymer-Supported Systems and Their Functional Properties

Immobilizing functional molecules onto polymer supports is a widely used strategy to create robust, recyclable, and processable materials. The this compound molecule is well-suited for this approach, as the hydrazine group provides a reactive site for covalent attachment to a polymer backbone.

Once the bipyridine ligand is immobilized, it retains its ability to coordinate with metal ions. This allows for the creation of polymer-supported metal catalysts. For example, bipyridine ligands are essential in catalysts for reactions like Atom Transfer Radical Polymerization (ATRP). researchgate.net Supporting the bipyridine-metal complex on a polymer can facilitate catalyst recovery and reuse, which is a significant advantage in sustainable chemistry. The properties of the polymer support can also influence the catalyst's activity and selectivity by creating a specific microenvironment around the active metal center. acs.org

Furthermore, incorporating metal-bipyridine complexes into polymers can yield materials with interesting functional properties, such as chemo-responsive or photo-responsive behaviors. For instance, fluorescent coordination polymers based on terpyridine (a related ligand) have been shown to exhibit changes in their emission in response to pH, demonstrating their potential as chemical sensors. nih.gov A similar principle could be applied to polymer-supported hydrazino-bipyridine systems. The functional properties of these materials are determined by the interplay between the polymer backbone and the electronic and coordination chemistry of the embedded metal-bipyridine units. mdpi.com

Computational and Advanced Spectroscopic Characterization of 6 Hydrazino 2,2 Bipyridine and Its Complexes

Theoretical Investigations of Molecular and Electronic Structure

Theoretical chemistry provides powerful tools for predicting and understanding the intrinsic properties of molecules like 6'-Hydrazino-2,2'-bipyridine. Through sophisticated computational methods, researchers can model its structure, stability, and electronic characteristics with high accuracy, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a primary computational method for investigating the geometric and electronic properties of coordination compounds and their ligands. mdpi.com For molecules related to this compound, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov These calculations reveal how the hydrazine (B178648) substituent alters the electron density distribution across the bipyridine rings.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity and electronic transition properties. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com In hydrazone-based ligands, the HOMO is typically localized on the hydrazine and phenyl moieties, while the LUMO is distributed over the pyridine (B92270) rings. This separation facilitates charge transfer upon excitation. DFT studies on similar hydrazone derivatives have been used to calculate various reactivity descriptors, providing a quantitative measure of their chemical behavior. mdpi.com

Table 1: Representative Reactivity Descriptors Calculated via DFT for a Hydrazone-based Ligand Data is illustrative and based on findings for similar hydrazone compounds.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |

| Energy Gap (ΔE) | LUMO - HOMO | 3.70 |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 2.50 |

| Hardness (η) | (I - A) / 2 | 1.85 |

| Softness (S) | 1 / (2η) | 0.27 |

| Electronegativity (χ) | (I + A) / 2 | 4.35 |

| Electrophilicity Index (ω) | χ2 / (2η) | 5.11 |

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer another level of accuracy for predicting electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate energies and wavefunctions. For complex systems, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to accurately describe the electronic absorption spectra of metal complexes, particularly those involving metal-to-ligand charge-transfer (MLCT) states. osti.gov These methods are crucial for validating results from less computationally expensive DFT calculations and for studying excited states where DFT may be less reliable.

The flexibility of the hydrazino group and the rotation around the C-C bond linking the two pyridine rings mean that this compound can exist in several conformations. Conformational analysis studies aim to identify the most stable geometric arrangements (energy minima). In the solid state, bipyridine ligands often adopt a transoid configuration, where the nitrogen atoms of the two rings point in opposite directions. This is observed in the closely related compound, 6,6'-bis(N-methylhydrazine)-2,2'-bipyridine, which adopts a planar transoid configuration. omu.edu.tr Computational scans of the dihedral angle between the pyridine rings can map the potential energy surface, confirming the stability of the transoid versus the cisoid conformation, with the latter being necessary for chelation to a metal center. The hydrazino group itself has conformational preferences, with the orientation of the lone pairs influencing its hydrogen bonding capabilities and coordination behavior. nih.gov

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Advanced spectroscopic and diffraction techniques are indispensable for validating theoretical models and providing direct evidence of the molecular and electronic structures of this compound and its complexes.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. For the analogous compound 6,6'-bis(N-methylhydrazine)-2,2'-bipyridine, X-ray analysis revealed a centrosymmetric monoclinic space group with a planar transoid configuration. omu.edu.tr When coordinated to a metal ion like copper(II), the ligand is forced into a cisoid conformation to form a chelate. In the resulting complex, the copper ion typically adopts a distorted octahedral geometry, coordinated to the four nitrogen atoms of the ligand and two other donors, such as perchlorate (B79767) anions. omu.edu.tr The crystal structure is often stabilized by a network of intermolecular hydrogen bonds involving the hydrazino N-H groups. nih.govomu.edu.tr

Table 2: Selected Crystallographic Data for 6,6'-bis(N-methylhydrazine)-2,2'-bipyridine (L) and its Cu(II) Complex (1) Data from Şengül, A., et al., Journal of Coordination Chemistry, 2010. omu.edu.tr

| Parameter | Ligand (L) | Cu(L)2] (1) |

|---|---|---|

| Chemical Formula | C12H16N6 | C12H16Cl2CuN6O8 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 7.779(3) | 8.513(5) |

| b (Å) | 10.038(4) | 14.072(5) |

| c (Å) | 8.167(3) | 8.995(5) |

| β (°) | 111.41(3) | 115.15(5) |

| Volume (Å3) | 593.4(4) | 976.2(9) |

| Z | 2 | 2 |

Electronic spectroscopy (UV-Visible) is a key technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense π→π* transitions associated with the bipyridine aromatic system. The hydrazine substituent may introduce lower energy n→π* transitions. redalyc.org

Upon coordination to a transition metal, new absorption bands appear in the visible region of the spectrum. These are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. nih.govrsc.org In iron(II) complexes with bipyridine ligands, for example, these MLCT states can be characterized using femtosecond resolution UV-visible spectroscopy. nih.gov The transient spectra often show features associated with the bipyridine radical anion, providing a clear signature of the MLCT state. nih.gov The lifetime and relaxation pathways of these charge transfer states are highly sensitive to the ligand structure and the solvent environment. rsc.org The emission properties (fluorescence or phosphorescence) of these complexes, originating from the decay of the excited charge transfer state, provide further information about the nature and energy of the electronic states involved.

Nuclear Magnetic Resonance (NMR) for Solution-State Structural and Acidity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure of this compound and its metal complexes. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure, study conformational dynamics, and probe the electronic environment of the nuclei. rsc.orgresearchgate.net

In the ¹H NMR spectrum of a 2,2'-bipyridine (B1663995) derivative, the aromatic protons typically appear in the range of 7.0-9.0 ppm. chemicalbook.com The specific position of the hydrazino group at the 6'-position is expected to significantly influence the chemical shifts of the adjacent protons on that pyridine ring due to its electron-donating nature. Upon coordination to a metal ion, a general downfield shift of the bipyridine proton signals is observed, which indicates a decrease in electron density in the aromatic rings. researchgate.net The magnitude of this shift can provide insights into the strength of the metal-ligand bond. Furthermore, analysis of through-space correlations in 2D NMR experiments, such as NOESY, can help determine the conformation of the complex in solution.

NMR titration is a particularly effective method for studying the acidity of this compound and the stability of its complexes. By monitoring the chemical shifts of specific protons as a function of pH, the protonation state of the molecule can be tracked, allowing for the determination of its acid dissociation constants (pKa). nih.govnih.gov The hydrazino group and the pyridine nitrogen atoms are potential sites of protonation, and their respective pKa values can be distinguished by observing the pH-dependent shifts of nearby protons. researchgate.netmdpi.com Similarly, titrating the ligand with a metal ion and observing the changes in the NMR spectrum allows for the determination of the stoichiometry and stability constants of the resulting metal complexes. researchgate.netacs.org

Table 1: Representative ¹H NMR Chemical Shift Data for 2,2'-Bipyridine Systems

| Compound/Complex Type | Proton | Typical Chemical Shift (ppm) | Key Observations |

| Free 2,2'-Bipyridine (in CCl₄) | H-6,6' | 8.64 | Most downfield due to proximity to nitrogen. |

| H-3,3' | 8.36 | ||

| H-4,4' | 7.76 | ||

| H-5,5' | 7.25 | Most upfield aromatic proton. | |

| [Ru(bipy)₃]²⁺ (in (CD₃)₂SO) | H-3,3' | 8.82 | Significant downfield shift upon complexation. researchgate.net |

| H-4,4' | 8.13 | Downfield shift indicates electron withdrawal by metal. researchgate.net | |

| H-5,5' | 7.50 | Upfield resonance relative to other complex protons. researchgate.net | |

| H-6,6' | 7.69 | Shift reflects coordination environment. researchgate.net | |

| Pt(II) Rollover Complex (bpy6OMe) | H-6' | 9.53 | Significant downfield shift in cyclometalated complexes. mdpi.com |

| H-5' | 7.34 | ||

| H-4' | 7.93 | ||

| H-3' | 8.12 |

Mechanistic Studies Through Combined Experimental and Theoretical Approaches

Photo-Induced Spin Crossover Investigations

Iron(II) complexes incorporating bipyridine-based ligands are prime candidates for exhibiting spin crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS) and a high-spin (HS) state. nih.govacs.org This transition can be triggered by external stimuli such as temperature, pressure, or light. The light-induced transition, known as Light-Induced Excited Spin-State Trapping (LIESST), is of particular interest for developing molecular switches and data storage devices. beilstein-journals.orgresearchgate.net

For Fe(II) complexes like those potentially formed with this compound, photo-excitation typically populates a metal-to-ligand charge-transfer (MLCT) state. elsevierpure.com From this state, the system undergoes an extremely rapid intersystem crossing to populate the HS state. Ultrafast spectroscopic studies on the prototypical [Fe(bpy)₃]²⁺ complex have shown that the population of the HS quintet state occurs in less than 50-150 femtoseconds. elsevierpure.comnih.gov This process is remarkably efficient despite being a formally spin-forbidden transition (ΔS = 2). semanticscholar.org

Theoretical and computational studies have been crucial in elucidating the mechanism of this ultrafast transition. researchgate.net Quantum dynamics simulations suggest that the pathway from the initially excited MLCT state to the final HS state proceeds through intermediate metal-centered (MC) triplet states. chemrxiv.org This photochemical pathway is facilitated by vibrational modes of the bipyridine ligand, which promote the efficient transfer between electronic states. nih.govchemrxiv.org The specific electronic and steric properties of substituents on the bipyridine ring, such as the 6'-hydrazino group, can modulate the energy levels of the involved electronic states and thus tune the SCO and LIESST properties, including the critical temperature (T(LIESST)) above which the photo-induced HS state is no longer trapped. electronicsandbooks.com

Table 2: Key Parameters in Photo-Induced Spin Crossover of Fe(II)-Bipyridine Analogs

| Parameter | [Fe(bpy)₃]²⁺ | Dinuclear Fe(II) Complex (Compound 1) rsc.org | Significance |

| Spin Transition | LS (S=0) ↔ HS (S=2) | LS-LS ↔ HS-HS | Transition between diamagnetic and paramagnetic states. |

| Excitation | ¹MLCT | Not specified | Initial state populated by light absorption. |

| HS Population Time | < 50-150 fs elsevierpure.comnih.gov | Not specified | Indicates an ultrafast, near-vibrational timescale for the process. |

| Proposed Mechanism | ¹MLCT → ³MC → ⁵T (HS) chemrxiv.org | Not specified | Involves intermediate triplet states facilitated by ligand vibrations. |

| HS Lifetime (in solution) | ~650 ps elsevierpure.com | Not specified | Determines the stability of the photo-switched state. |

| T₁/₂ (Thermal Crossover) | Not applicable | 125 K | Temperature at which LS and HS populations are equal at thermal equilibrium. |

| T(LIESST) | Not applicable | Not specified | Defines the thermal stability of the light-induced state. |

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. springernature.com For ligands like this compound, QSPR can be employed to predict key properties relevant to its function in coordination chemistry, such as acidity (pKa) and the stability of its metal complexes, even before synthesis and experimental measurement. kisti.re.krresearchgate.net

The QSPR methodology involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and topological information about the molecule. For pyridine and bipyridine derivatives, these descriptors are often derived from quantum chemical calculations using semiempirical (like AM1, PM3) or density functional theory (DFT) methods. Descriptors can include heats of formation, ionization potentials, dipole moments, and parameters related to the shape and charge distribution of the molecule.

Once calculated, these descriptors are used to build a mathematical model, typically through multiple linear regression (MLR), that links them to an experimentally measured property. researchgate.net For instance, studies on substituted pyridines and bipyridines have successfully established linear correlations between computed descriptors (like gaseous-phase proton affinities) and their experimental pKa values in aqueous solutions. Such models provide valuable insights into how specific structural modifications—like the introduction of a hydrazino group at the 6'-position—influence the ligand's basicity and coordinating ability. These predictive models are instrumental in the rational design of new ligands with tailored properties for specific applications in catalysis or materials science. springernature.com

Table 3: Principles of QSPR Studies on Pyridine and Bipyridine Derivatives

| Component | Description | Example from Pyridine/Bipyridine Studies |

| Property to Predict | The experimental physicochemical property of interest. | pKa (acid dissociation constant), Standard heats of formation (ΔHf), Ionization potential (I). |

| Molecular Descriptors | Numerical values derived from the molecular structure that quantify its features. | Thermodynamic: Computed ΔHf, Entropy (S). Electronic: Computed Ionization Potential (I), Dipole moment (μ), Gaseous-phase proton affinity. |

| Computational Method | The theoretical method used to calculate the descriptors. | Semiempirical quantum methods: MNDO, AM1, PM3. |

| Statistical Model | The mathematical equation correlating descriptors to the property. | Multiple Linear Regression (MLR): Pexper = b₀ + b₁D₁ + b₂D₂ + ... |

| Goal | To create a predictive model for designing new compounds. | A priori evaluation of thermodynamic and molecular characteristics to guide the synthesis of new bipyridine ligands with desired basicity for chelation. |

Q & A

Q. What are the optimal synthetic routes for 6'-Hydrazino-2,2'-bipyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalizing 2,2'-bipyridine at the 6' position. A plausible route is the nucleophilic substitution of a halogenated precursor (e.g., 6'-bromo-2,2'-bipyridine) with hydrazine under reflux in ethanol or THF. Reaction conditions (temperature, solvent polarity, and stoichiometry) critically affect yield. For example, excess hydrazine (3–5 eq.) and temperatures of 70–90°C improve substitution efficiency. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product .

Q. How can spectroscopic techniques characterize this compound and its intermediates?

- Methodological Answer :

- NMR : NMR reveals hydrazino (-NH-NH₂) proton signals at δ 3.5–4.5 ppm (broad, exchangeable) and pyridyl protons at δ 7.0–8.5 ppm. NMR shows carbons adjacent to hydrazino groups at δ 140–150 ppm.

- IR : N-H stretches (3200–3400 cm) and C=N vibrations (1600–1650 cm) confirm functional groups.

- X-ray Crystallography : Resolves bond lengths (e.g., N-N bond ~1.45 Å) and confirms regioselectivity .

Q. What coordination behavior does this compound exhibit with transition metals?

- Methodological Answer : The bipyridine core binds metals (e.g., Fe, Co, Cu) via N atoms at the 2,2' positions, forming octahedral or square-planar complexes. The hydrazino group may act as a secondary binding site, enabling bridged or polynuclear structures. Stability constants (log β) vary with pH and metal ion; for example, Cu complexes show higher stability in acidic media (pH 4–6) .

Advanced Research Questions

Q. How does the hydrazino substituent influence the electronic structure and reactivity of 2,2'-bipyridine in catalysis?

- Methodological Answer : The hydrazino group introduces electron-donating effects, lowering the LUMO energy of the bipyridine ligand. This enhances metal-to-ligand charge transfer (MLCT) in photocatalytic applications (e.g., solar cells) and stabilizes high-oxidation-state metal centers in oxidation catalysis. Comparative cyclic voltammetry (CV) of this compound vs. unsubstituted bipyridine shows a cathodic shift in reduction potentials (~0.3 V), confirming increased electron density .

Q. How can conflicting literature data on synthetic yields or spectroscopic assignments be resolved?

- Methodological Answer : Contradictions often arise from impurities or side reactions (e.g., over-oxidation of hydrazino to azo groups). Strategies include:

Q. What are the challenges in designing this compound-based metal-organic frameworks (MOFs) for gas storage?

- Methodological Answer : Steric hindrance from the hydrazino group complicates framework porosity. Computational modeling (DFT) predicts optimal linker geometries, while BET surface area analysis quantifies pore accessibility. For example, Zn MOFs with this compound show CO uptake of ~2.5 mmol/g at 1 bar, lower than unsubstituted analogs due to reduced pore volume .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.